3-Chloro-2-methylanisole

Catalog No.
S1891889
CAS No.
3260-88-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylanisole

CAS Number

3260-88-6

Product Name

3-Chloro-2-methylanisole

IUPAC Name

1-chloro-3-methoxy-2-methylbenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3

InChI Key

LTVRGAWOEOKGJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)OC

3-Chloro-2-methylanisole is an organic compound with the molecular formula C8H9ClOC_8H_9ClO. It is also known by other names, including 3-Chloro-2-methylphenyl methyl ether and 1-Chloro-3-methoxy-2-methylbenzene. The compound features a chloro group and a methoxy group attached to a methyl-substituted benzene ring, which contributes to its unique chemical properties and reactivity. Its structure allows for various applications in chemistry, biology, and industry due to its aromatic characteristics and functional groups.

, primarily due to its electrophilic aromatic substitution capability. The presence of the methoxy group enhances the reactivity of the benzene ring towards electrophiles.

Types of Reactions:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles such as bromine or nitric acid, leading to substitution products.
  • Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions:

  • For electrophilic aromatic substitution, reagents like bromine and nitric acid are commonly used.
  • Oxidation may involve agents such as potassium permanganate or chromium trioxide.
  • Reduction can be achieved via catalytic hydrogenation using palladium or platinum catalysts.

3-Chloro-2-methylanisole exhibits biological activity that makes it useful in various biochemical studies. It can serve as a substrate in enzyme-catalyzed reactions and has been investigated for its potential roles in pharmacological applications. Its structure allows it to interact with biological targets, which may lead to further research into its medicinal properties.

Several synthesis methods for 3-Chloro-2-methylanisole have been documented:

  • Reaction of 2-Methylphenol with Thionyl Chloride: This method involves converting 2-methylphenol into 2-chloro-6-methylphenol, which is subsequently methylated using dimethyl sulfate.
  • Trifluoroacetic Anhydride Method: In industrial settings, this compound can be synthesized by reacting 2-methylphenol with trifluoroacetic anhydride under controlled conditions to yield high purity products .
  • Alternative Synthetic Routes: Other methods include the use of sodium methoxide in hexamethylenephosphoric triamide as a solvent, although this method has limitations due to the carcinogenic nature of hexamethylenephosphoric triamide .

3-Chloro-2-methylanisole finds applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including arene-manganese tricarbonyl complexes .
  • Biology: Used in biochemical assays and studies involving enzyme-catalyzed reactions.
  • Medicine: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Industry: Employed in the production of fragrances and flavoring agents due to its aromatic properties .

Research into interaction studies involving 3-Chloro-2-methylanisole focuses on its reactivity with biological molecules and potential effects on enzyme activity. The compound's ability to participate in electrophilic aromatic substitution makes it a candidate for studying interactions with various electrophiles in biological systems.

Several compounds share structural similarities with 3-Chloro-2-methylanisole. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
2-MethylanisoleContains a methyl group on the benzene ringLacks the chloro substituent; less reactive
2-ChlorothioanisoleContains a thiol group instead of a methoxy groupDifferent functional group alters reactivity
Methyl 5-chlorovalerateContains a chlorinated valerate chainDifferent functional group; used in different applications

3-Chloro-2-methylanisole is unique due to its combination of both chloro and methoxy groups on the benzene ring, enhancing its reactivity compared to other similar compounds like 2-Methylanisole, which lacks the chloro substituent . This distinct feature allows for broader applications in organic synthesis and biological studies.

Physical Description

Liquid

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3260-88-6

Wikipedia

Benzene, 1-chloro-3-methoxy-2-methyl-

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 1-chloro-3-methoxy-2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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